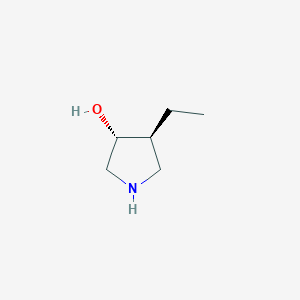

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol

Description

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with hydroxyl (-OH) and ethyl (-C₂H₅) substituents at the C3 and C4 positions, respectively. Its stereochemistry (3R,4S) is critical for its physicochemical and biological properties. Pyrrolidine derivatives are widely utilized in pharmaceutical chemistry as intermediates for drug synthesis, chiral auxiliaries, or bioactive scaffolds due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3R,4S)-4-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

ZIXJBZRHEOKPLP-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@H]1CNC[C@@H]1O |

Canonical SMILES |

CCC1CNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of glycine ethyl ester as a starting material. The synthetic route typically includes steps such as amino addition, protective group strategies, and ring closure reactions . Another method involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Rel-(3R,4S)-4-ethylpyrrolidin-3-ol with structurally related pyrrolidine and piperidine derivatives, emphasizing substituent effects, stereochemistry, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Comparisons:

Substituent Effects: Alkyl vs. In contrast, phenylethyl or tosyl substituents (as in ) introduce aromaticity, favoring π-π interactions in antiviral or enzyme-binding contexts. Functionalization: Hydroxymethyl or hydrochloride modifications (e.g., ) improve aqueous solubility, critical for drug formulation.

Stereochemical Influence :

- The (3R,4S) configuration of the target compound contrasts with (3S,4S) or (3S,4R) isomers in analogs, which may alter hydrogen-bonding patterns and chiral recognition in biological systems. For example, (3S,4S)-4-methylpyrrolidin-3-ol’s stereochemistry could limit its compatibility with specific enzyme active sites compared to the target compound .

Pyrrolidine-based compounds, however, offer rigidity for precise molecular recognition.

Synthetic Strategies :

- Diastereodivergent synthesis methods (e.g., Sc(III)-catalyzed reactions in ) highlight the role of metal-ligand complexes in controlling stereochemistry. Such techniques could be adapted for scalable production of this compound.

Research Findings and Implications

- Antiviral Potential: Oxadiazole-pyrrolidine hybrids (e.g., compound 1b in ) demonstrate that aryl ether linkages enhance antiviral activity, suggesting that similar functionalization of this compound could yield bioactive derivatives.

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve pharmacokinetic profiles, a strategy applicable to the target compound for drug development.

- Stereochemical Purity : Catalyst-dependent synthesis (as in ) ensures enantiomeric purity, critical for avoiding off-target effects in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.